molecular formula C9H9N3O B11797835 3-((1H-Pyrazol-4-yl)oxy)aniline

3-((1H-Pyrazol-4-yl)oxy)aniline

Cat. No.: B11797835
M. Wt: 175.19 g/mol
InChI Key: WUFVGXMAQGPAHL-UHFFFAOYSA-N
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Description

3-((1H-Pyrazol-4-yl)oxy)aniline: is an organic compound that features a pyrazole ring attached to an aniline moiety through an oxygen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and pyrazole functionalities in the molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Pyrazol-4-yl)oxy)aniline typically involves the reaction of 4-hydroxy-1H-pyrazole with 3-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole attacks the bromine-substituted aniline, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aniline moiety in 3-((1H-Pyrazol-4-yl)oxy)aniline can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

    Reduction: Regeneration of the aniline moiety.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

Chemistry: 3-((1H-Pyrazol-4-yl)oxy)aniline is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: The compound is used in the development of new materials, including polymers and dyes. Its unique structure contributes to the properties of these materials, such as color and stability.

Mechanism of Action

The mechanism of action of 3-((1H-Pyrazol-4-yl)oxy)aniline involves its interaction with specific molecular targets in biological systems. The aniline moiety can interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazole-oxygen linkage but has a pyrazine ring instead of an aniline ring.

    3,5-di((1H-Pyrazol-4-yl)oxy)aniline: This compound has two pyrazole rings attached to the aniline moiety.

Uniqueness: 3-((1H-Pyrazol-4-yl)oxy)aniline is unique due to the combination of the aniline and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. The presence of the oxygen linker also influences the compound’s properties, making it different from other pyrazole or aniline derivatives.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(1H-pyrazol-4-yloxy)aniline

InChI

InChI=1S/C9H9N3O/c10-7-2-1-3-8(4-7)13-9-5-11-12-6-9/h1-6H,10H2,(H,11,12)

InChI Key

WUFVGXMAQGPAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CNN=C2)N

Origin of Product

United States

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